molecular formula C25H21N7OS B4090020 N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No.: B4090020
M. Wt: 467.5 g/mol
InChI Key: XGPDNZGMDPNJSO-UHFFFAOYSA-N
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Description

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a complex organic compound belonging to the benzodiazepine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodiazepine core One common approach is the condensation of 2-aminobenzophenone with an appropriate reagent to form the benzodiazepine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups at specific positions on the benzodiazepine ring.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its interaction with biological systems can be studied to understand its effects on cellular processes.

  • Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting neurological disorders.

  • Industry: It can be utilized in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The phenyl and tetrazolyl groups may enhance its binding affinity and selectivity, leading to specific biological responses. The exact pathways and targets would depend on the context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the phenyl and tetrazolyl groups. Similar compounds in the benzodiazepine class include:

  • Diazepam: A well-known anxiolytic and sedative.

  • Alprazolam: Another anxiolytic used in the treatment of anxiety disorders.

  • Clonazepam: Used for the treatment of seizures and panic disorders.

These compounds share the benzodiazepine core but differ in their substituents and therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7OS/c1-17-23(18-10-4-2-5-11-18)24(27-21-15-9-8-14-20(21)26-17)28-22(33)16-34-25-29-30-31-32(25)19-12-6-3-7-13-19/h2-15,23H,16H2,1H3,(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPDNZGMDPNJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

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